Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro-
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Overview
Description
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] is a complex organic compound with the molecular formula C16H14F2. This compound features a benzene ring structure with a cyclopropylidene group and fluorine atoms attached, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] typically involves the reaction of cyclopropylidene derivatives with fluorobenzene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), Alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Reduced derivatives with hydrogenated cyclopropylidene groups
Substitution: Nitro-substituted benzene derivatives, Alkyl-substituted benzene derivatives
Scientific Research Applications
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-chloro-]
- Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-bromo-]
- Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-iodo-]
Uniqueness
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
655239-95-5 |
---|---|
Molecular Formula |
C16H12F2 |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-[cyclopropylidene-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C16H12F2/c17-14-7-3-12(4-8-14)16(11-1-2-11)13-5-9-15(18)10-6-13/h3-10H,1-2H2 |
InChI Key |
WHDGPKYQEIOXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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